Calenduloside H

Anti-inflammatory In vivo pharmacology TPA-induced edema

Calenduloside H is a structurally unique, highly glycosylated oleanane-type triterpenoid saponin (MW 957.1 g/mol) that serves as a non-interchangeable research tool. Unlike analogs Calenduloside G and E, it exhibits potent topical anti-inflammatory activity (ID50 0.20 mg/ear in mouse ear edema model) without anti-proliferative effects on WiDr/MCF-7 tumor cells or NO inhibition in macrophages. This distinct selectivity profile makes it ideal as a positive control for topical inflammation studies and a negative control for anti-cancer/macrophage assays. Its exact mass (956.498 g/mol) supports UPLC-MS method development.

Molecular Formula C48H76O19
Molecular Weight 957.1 g/mol
CAS No. 26020-29-1
Cat. No. B1654697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalenduloside H
CAS26020-29-1
Molecular FormulaC48H76O19
Molecular Weight957.1 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C
InChIInChI=1S/C48H76O19/c1-43(2)14-16-48(42(61)67-40-33(56)31(54)29(52)24(20-50)63-40)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-35(58)36(34(57)37(66-41)38(59)60)65-39-32(55)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-58H,9-20H2,1-7H3,(H,59,60)/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31-,32+,33+,34-,35+,36-,37-,39-,40-,41+,45-,46+,47+,48-/m0/s1
InChIKeyQZMAEZWZCGBZFK-AOJWCAIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calenduloside H (CAS 26020-29-1) Procurement Guide: Basic Profile and Sourcing Context


Calenduloside H is a naturally occurring oleanane-type triterpenoid saponin [1]. It is primarily isolated from plants of the Calendula genus, including Calendula officinalis (marigold) , and has also been identified in species like Momordica cochinchinensis [2]. The compound is of interest to researchers for its demonstrated anti-inflammatory activity in preclinical models [3].

Calenduloside H Technical Selection Rationale: Why In-Class Substitution is Unreliable


Within the oleanane-type triterpenoid saponin class, even minor structural variations can lead to significant divergence in bioactivity and potency. While Calenduloside H, Calenduloside E, and Calenduloside G share a core scaffold, they exhibit different functional profiles in standardized assays [1]. For instance, in a panel of closely related compounds isolated from the same source, Calenduloside H did not demonstrate the same anti-proliferative activity as its analogs Calenduloside G and chikusetsusaponin IVa ethyl ester against WiDr and MCF-7 tumor cell lines [1]. Therefore, assuming that any oleanolic acid saponin will yield equivalent experimental outcomes is not supported by quantitative evidence. The specific glycosylation pattern of Calenduloside H dictates its unique interaction with biological targets, making it a distinct and non-interchangeable research tool [1].

Calenduloside H Differentiated Data: A Quantitative Evidence Guide for Scientific Selection


Anti-Inflammatory Potency (In Vivo): Calenduloside H Demonstrates a Quantified ID50 in a TPA-Induced Mouse Ear Edema Model

Calenduloside H exhibits quantifiable anti-inflammatory activity in a standard in vivo model of acute inflammation. When applied topically, it inhibits TPA-induced ear edema in mice with an ID50 of 0.20 mg per ear [1]. This value provides a benchmark for researchers comparing the potency of Calenduloside H to other anti-inflammatory agents in the same experimental system.

Anti-inflammatory In vivo pharmacology TPA-induced edema

Comparative Anti-Proliferative Activity: Calenduloside H Shows a Lack of Potency Against Human Tumor Cell Lines Where Analogs Are Active

In a study isolating multiple oleanane-type saponins from Momordica cochinchinensis, Calenduloside H (compound 8) was tested for anti-proliferative activity against WiDr (colon) and MCF-7 (breast) human tumor cell lines [1]. While related compounds, including chikusetsusaponin IVa ethyl ester (3), momordin Ib (4), and calenduloside G (7), exhibited activity with IC50 values in the range of 8.42 to 19.74 μM, Calenduloside H did not show notable activity and was not reported with an IC50 value in this context [1].

Anti-proliferative Cytotoxicity Cancer cell lines

In Vitro Anti-Inflammatory Activity: Calenduloside H Lacks Potent NO Production Inhibition in Macrophages Compared to Co-Isolated Analogs

In the same study from Momordica cochinchinensis, compounds were also evaluated for their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages, a marker of anti-inflammatory activity [1]. Compounds such as mocochinoside A (1), momordin Ib (4), and calendulaglycoside C 6'-O-7-butyl ester (11) showed moderate inhibition with IC50 values between 5.41 and 11.28 μM [1]. Calenduloside H (8) did not display notable inhibition in this assay and was not reported with an IC50 value, differentiating its activity profile from other compounds in the same chemical class [1].

Anti-inflammatory Nitric oxide inhibition Macrophages

Structural Differentiator: Calenduloside H is Characterized by a Distinct Glycosylation Pattern (MW 957.1 g/mol) that Separates It from Lower Molecular Weight Analogs

Calenduloside H (C48H76O19) possesses a molecular weight of 957.1 g/mol [1]. This is significantly higher than the closely related analog Calenduloside E (C36H56O9), which has a molecular weight of 632.8 g/mol [2]. This difference in molecular weight and formula reflects a more complex glycosylation pattern for Calenduloside H, which is a critical determinant of its physicochemical properties and biological interactions.

Triterpenoid saponin Glycosylation Analytical chemistry

Calenduloside H Research Applications: Scenarios Derived from Comparative Evidence


In Vivo Studies of Acute Inflammation (TPA-Induced Edema Model)

Based on its established ID50 of 0.20 mg/ear in the mouse ear edema model [1], Calenduloside H is most suitable as a positive control or test compound for studies focused on topical anti-inflammatory activity. This specific in vivo activity, contrasted with its lack of NO inhibition in macrophages, points to a distinct mechanism of action that warrants further investigation.

Structure-Activity Relationship (SAR) Studies of Oleanane Saponins

Calenduloside H's unique, highly glycosylated structure (MW 957.1 g/mol) provides a clear differentiator from simpler analogs like Calenduloside E (MW 632.8 g/mol) [2]. Researchers can use Calenduloside H as a specific molecular probe to investigate how extended glycosylation affects bioavailability, target binding, and metabolic stability within the oleanane saponin class.

Negative Control for Anti-Proliferative and In Vitro NO Inhibition Assays

In studies using oleanane-type saponins to investigate anti-cancer or macrophage-mediated inflammatory pathways, Calenduloside H can serve as an ideal negative control. Data shows it lacks the anti-proliferative activity (on WiDr/MCF-7 cells) and NO production inhibition (in RAW264.7 macrophages) exhibited by closely related compounds [3]. This allows for the dissection of specific pharmacophores responsible for those activities.

Analytical Method Development and Quality Control (QC)

The distinct chemical and physical properties of Calenduloside H, including its exact mass of 956.498 g/mol [2], support its use as a reference standard. Its well-defined structure allows for the development of robust analytical methods, such as UPLC-MS, for the identification and quantification of Calenduloside H in complex botanical extracts or formulations.

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